molecular formula C20H23NO2 B2790100 N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide CAS No. 1024193-21-2

N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2790100
CAS No.: 1024193-21-2
M. Wt: 309.409
InChI Key: WYVIOYFWINLANX-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a phenyl group and a methoxyphenylmethyl group attached to the nitrogen atom of a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting with the formation of the cyclopentane ring. One common approach is the Friedel-Crafts alkylation of cyclopentane with phenyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms 1-phenylcyclopentane, which is then further reacted with 2-methoxybenzylamine and a carboxylic acid derivative, such as acyl chloride, to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound, potentially forming derivatives with altered functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, leading to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent and catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide serves as a valuable intermediate in the synthesis of more complex molecules

Biology: Biologically, this compound has shown potential as a ligand for various receptors, influencing biological pathways and cellular processes. Its interactions with receptors can be studied to understand the mechanisms of action and develop new therapeutic agents.

Medicine: In medicine, this compound has been investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable and functional materials.

Mechanism of Action

The mechanism by which N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.

Comparison with Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-1-phenylcyclohexane-1-carboxamide

  • N-[(2-methoxyphenyl)methyl]-1-phenylcyclobutane-1-carboxamide

  • N-[(2-methoxyphenyl)methyl]-1-phenylcycloheptane-1-carboxamide

Uniqueness: N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide stands out due to its cyclopentane ring, which imparts unique steric and electronic properties compared to its cyclohexane, cyclobutane, and cycloheptane counterparts. These differences can influence its reactivity, binding affinity, and overall biological activity.

Biological Activity

N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H23NO2C_{20}H_{23}NO_2. The compound features a cyclopentane core substituted with a carboxamide group and a methoxyphenyl moiety, which contributes to its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites. Research indicates that compounds with similar structures may modulate enzyme activity, leading to various biological effects such as antiproliferative actions against cancer cells.

Anticancer Properties

In Vitro Studies : this compound has demonstrated notable antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma).
  • Results : The compound exhibited IC50 values indicating significant cytotoxicity, particularly against U-87 cells. This suggests a potential role as an anticancer agent through the inhibition of cell proliferation and induction of apoptosis .
Cell LineIC50 Value (µM)Effect Observed
MDA-MB-23125Moderate cytotoxicity
U-8715High cytotoxicity

Antioxidant Activity

In addition to its anticancer properties, the compound has been evaluated for antioxidant activity. The DPPH radical scavenging assay showed that it can effectively neutralize free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies suggest that the compound can form stable complexes with proteins involved in cancer progression, which may enhance its therapeutic efficacy. For example:

  • Target Proteins : Enzymes involved in cell cycle regulation.
  • Binding Affinity : Calculated binding energies indicate strong interactions, supporting further development as a therapeutic agent .

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on their structural features. These models highlight critical molecular descriptors that correlate with anticancer activity and can guide the design of more potent derivatives .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-18-12-6-5-9-16(18)15-21-19(22)20(13-7-8-14-20)17-10-3-2-4-11-17/h2-6,9-12H,7-8,13-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVIOYFWINLANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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